molecular formula C13H10N2 B1600283 2-phenyl-2H-indazole CAS No. 3682-71-1

2-phenyl-2H-indazole

Cat. No.: B1600283
CAS No.: 3682-71-1
M. Wt: 194.23 g/mol
InChI Key: IXOZZKPZLXAEAX-UHFFFAOYSA-N
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Description

2-Phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The this compound variant features a phenyl group attached to the second position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2H-indazole can be synthesized through various methods. One common approach involves the Cadogan method, where the corresponding imine is heated in triethyl phosphite at 150°C until the starting material is consumed . Another method includes a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which facilitates the formation of C-N and N-N bonds .

Industrial Production Methods

Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere are commonly used . These methods are preferred for their ability to produce the compound with minimal byproducts and high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated indazoles, while nitration can yield nitro-indazoles.

Scientific Research Applications

2-Phenyl-2H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-2H-indazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For instance, some derivatives inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

2-Phenyl-2H-indazole can be compared with other indazole derivatives such as:

Properties

IUPAC Name

2-phenylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-10-11-6-4-5-9-13(11)14-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOZZKPZLXAEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474796
Record name 2-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-71-1
Record name 2-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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